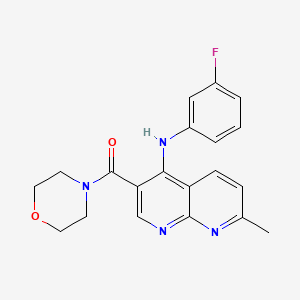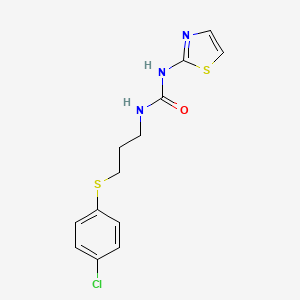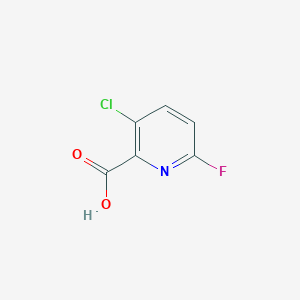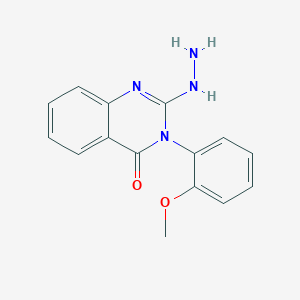![molecular formula C21H19N5O2 B2509917 N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881473-95-6](/img/structure/B2509917.png)
N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-allyl-2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic compound. It contains an allyl group, an amino group, a methoxyphenyl group, and a quinoxaline group, among others .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The quinoxaline ring, a type of heterocyclic aromatic compound, would likely contribute significantly to the compound’s properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its various functional groups. For instance, the allyl group could participate in reactions typical of alkenes, while the amino group could engage in reactions typical of amines .
Applications De Recherche Scientifique
Quinoxaline Derivatives as Corrosion Inhibitors
Quinoxaline and its derivatives, including those with methoxy and amino substituents, have been extensively studied for their anticorrosive properties. These compounds are known to form stable chelating complexes with metallic surfaces, providing a protective layer against corrosion. The effectiveness of these derivatives is attributed to their high electron density and the presence of polar substituents, which facilitate adsorption and complex formation with the surface atoms of metals. This application is crucial for extending the lifespan of metal structures in various industries (Verma, Quraishi, & Ebenso, 2020).
Quinoxaline in Medicinal Chemistry
Quinoxaline derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. They serve as key scaffolds in pharmaceuticals, dyes, and antibiotics, showcasing properties such as antimicrobial and antitumoral activities. The structural diversity of quinoxaline compounds allows for the synthesis of numerous derivatives with enhanced biological activities, demonstrating their versatility and potential in drug development (Pareek & Kishor, 2015).
Bioactive Quinoxaline Sulfonamides
The combination of quinoxaline with sulfonamide groups has yielded derivatives with significant pharmacological activities, including antibacterial, antifungal, and anticancer actions. These hybrids leverage the pharmacophoric features of both quinoxaline and sulfonamides, highlighting the potential of such compounds in developing new therapeutic agents against a wide range of diseases (Irfan et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-(2-methoxyphenyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-3-12-23-21(27)17-18-20(25-14-9-5-4-8-13(14)24-18)26(19(17)22)15-10-6-7-11-16(15)28-2/h3-11H,1,12,22H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVABCNUPZIKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)







![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2509851.png)

![methyl 2-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2509854.png)

